molecular formula C19H17ClN4O2 B11458404 5-(1H-benzimidazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11458404
M. Wt: 368.8 g/mol
InChI Key: XZWVGNKFNFOVAC-UHFFFAOYSA-N
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Description

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a benzodiazole ring, a chlorophenyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN4O2/c20-13-5-3-4-12(8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-6-1-2-7-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23)

InChI Key

XZWVGNKFNFOVAC-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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